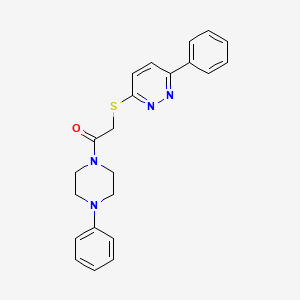

1-(4-Phenylpiperazin-1-yl)-2-((6-phenylpyridazin-3-yl)thio)ethanone

Description

Properties

IUPAC Name |

1-(4-phenylpiperazin-1-yl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4OS/c27-22(26-15-13-25(14-16-26)19-9-5-2-6-10-19)17-28-21-12-11-20(23-24-21)18-7-3-1-4-8-18/h1-12H,13-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECNNBDJMUKCAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-((6-Phenylpyridazin-3-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the phenylpiperazine core This can be achieved through the reaction of phenylpiperazine with appropriate reagents under controlled conditions

Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenylpiperazin-1-yl)-2-((6-Phenylpyridazin-3-yl)thio)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like halides or thiols under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

1-(4-Phenylpiperazin-1-yl)-2-((6-Phenylpyridazin-3-yl)thio)ethanone has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: The compound has potential biological activity, making it useful in the development of new drugs and therapeutic agents.

Medicine: It can be explored for its pharmacological properties, including its potential as an inhibitor or modulator of specific biological targets.

Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Phenylpiperazin-1-yl)-2-((6-Phenylpyridazin-3-yl)thio)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety can bind to receptors or enzymes, modulating their activity, while the phenylpyridazinylthio group may influence the compound's overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural homology with derivatives bearing modifications at the ethanone or aromatic substituents. Below is a systematic comparison based on available literature:

Core Scaffold Variations

a. Piperazine-Ethanone Derivatives

- Target Compound: The thioether-linked pyridazine group distinguishes it from analogs like those reported by Subhash Chander et al., which feature simpler ethanone-linked substituents (e.g., aryl or alkyl groups). These derivatives were evaluated as HIV-1 reverse transcriptase (RT) inhibitors, with the 4-phenylpiperazine core playing a key role in binding to the enzyme’s allosteric site .

- Analog m6: describes 1-(4-(4-((5-chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethanone (m6), which replaces the pyridazine-thioether group with a chloropyrimidine-triazole system. This modification likely alters binding kinetics due to differences in hydrogen-bonding capacity and steric bulk .

b. Heterocyclic Modifications

- Pyridazine vs. The sulfur atom in the thioether linkage may improve membrane permeability compared to oxygen or amine linkages in analogs .

Physicochemical Properties

Research Implications

- In contrast, m6’s higher molecular weight and LogP may limit its pharmacokinetic profile .

- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to ’s method, involving nucleophilic substitution or coupling reactions. However, the pyridazine-thioether linkage may require specialized reagents compared to m6’s triazole formation .

Biological Activity

1-(4-Phenylpiperazin-1-yl)-2-((6-phenylpyridazin-3-yl)thio)ethanone, identified by its CAS number 872630-38-1, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 390.5 g/mol. The structure features a phenylpiperazine moiety and a pyridazine derivative, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 872630-38-1 |

| Molecular Formula | C22H22N4OS |

| Molecular Weight | 390.5 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. Compounds containing piperazine and pyridazine structures have been shown to modulate serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound may act as a partial agonist or antagonist at serotonin receptors, influencing mood and anxiety levels.

- Dopamine Receptor Interaction : It potentially affects dopaminergic pathways, which are crucial for managing conditions such as schizophrenia and Parkinson's disease.

Research Findings

Recent studies have highlighted the compound's potential efficacy in various therapeutic areas:

- Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects, comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors).

- Anti-inflammatory Properties : Preliminary data suggest that it may possess anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : Research indicates that the compound could protect neuronal cells from oxidative stress, which is vital in neurodegenerative diseases.

Study 1: Antidepressant Efficacy

A study conducted on rodents evaluated the antidepressant potential of the compound using the forced swim test (FST). Results indicated a significant reduction in immobility time, suggesting enhanced mood regulation.

Study 2: Neuroprotection

In vitro studies using neuronal cell lines exposed to oxidative stress revealed that treatment with this compound led to increased cell viability compared to untreated controls. This suggests a protective mechanism against neurodegeneration.

Q & A

Q. What are the optimal synthetic routes for 1-(4-phenylpiperazin-1-yl)-2-((6-phenylpyridazin-3-yl)thio)ethanone, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazin-3-yl thiol intermediate and its coupling with a 4-phenylpiperazine-containing ketone. Key steps include:

- Thiol activation : Use of coupling agents (e.g., DCC or EDC) to facilitate thioether bond formation.

- Catalysis : Transition metal catalysts (e.g., Pd or Cu) may enhance cross-coupling efficiency.

- Temperature control : Reactions are often conducted under reflux (60–120°C) to balance reactivity and side-product formation .

Optimization : Systematic variation of solvent polarity (e.g., DMF vs. THF), stoichiometry, and catalyst loading improves yield. HPLC monitoring ensures intermediate purity ≥95% before proceeding .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR spectroscopy : 1H and 13C NMR (e.g., in CDCl3 or DMSO-d6) confirm structural integrity. For example, the piperazine ring protons appear as broad singlets (δ 2.5–3.5 ppm), while pyridazine protons resonate as doublets (δ 7.5–8.5 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z ~448).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and resolve stereoisomers .

Q. How is the compound’s crystal structure resolved, and what software is recommended for crystallographic analysis?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystallization : Slow evaporation from ethanol/dichloromethane mixtures yields diffraction-quality crystals.

- Data refinement : SHELX programs (e.g., SHELXL for refinement) are industry-standard for resolving bond lengths, angles, and torsion angles. The phenylpiperazine moiety often exhibits planar geometry, while the pyridazine-thioether linkage adopts a twisted conformation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC50 variability across assays) may arise from:

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric).

- Solubility artifacts : Use DMSO concentrations ≤0.1% and confirm compound stability via LC-MS during assays .

- Target selectivity : Perform kinome-wide profiling to rule off-target effects. For example, the phenylpiperazine group may bind serotonin receptors, confounding results .

Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?

- Molecular docking : AutoDock Vina or Glide can model binding to targets like kinases or GPCRs. The pyridazine-thioether moiety often occupies hydrophobic pockets, while the piperazine nitrogen forms hydrogen bonds .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond acceptors to correlate structural features with activity. For example, electron-withdrawing substituents on the phenyl ring enhance kinase inhibition .

Q. How can synthetic yields be improved for large-scale production without compromising purity?

- Flow chemistry : Continuous flow reactors minimize side reactions (e.g., oxidation of the thioether) and improve heat management.

- Catalyst recycling : Immobilized catalysts (e.g., Pd on carbon) reduce costs and metal contamination.

- Purification : Gradient flash chromatography (silica gel, hexane/EtOAc) followed by recrystallization achieves >99% purity .

Q. What methodologies are used to study this compound’s potential in material science applications?

- Electrochemical analysis : Cyclic voltammetry (e.g., in acetonitrile) assesses redox activity for organic semiconductor applications. The thiophene-like sulfur atom contributes to charge transport .

- Thermogravimetric analysis (TGA) : Determines thermal stability (>250°C suggests suitability for polymer composites) .

Methodological Considerations for Data Interpretation

Q. How should researchers validate crystallographic data when twinning or disorder is observed?

Q. What statistical approaches are recommended for dose-response studies in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.